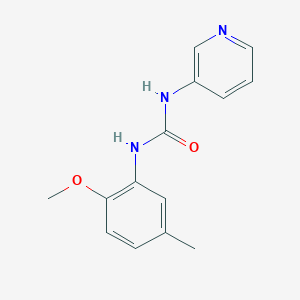
3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMPB is a sulfonamide derivative that belongs to the class of N-arylbenzenesulfonamides. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. This compound inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the levels of bicarbonate and protons in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of bicarbonate and protons in the body, leading to a decrease in the pH of the blood. This can have various effects on physiological processes, including acid-base balance and respiration. Additionally, this compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the research on 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, glaucoma, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, the synthesis of this compound analogs with improved properties, such as increased solubility and potency, could lead to the development of more effective drugs and research tools.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the reaction of 3-fluoro-4-methoxyaniline with 3-pyridinesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography. The yield of this compound obtained from this method is generally high, making it a cost-effective and efficient method for synthesizing this compound.
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a potential target for cancer therapy. This compound has also been shown to inhibit the activity of human carbonic anhydrase II, which is an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including glaucoma, epilepsy, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDKKUHRKVPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)
![6-(5-chloro-2-methoxyphenyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5352000.png)

![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)
![6-(3-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5352019.png)
![4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352024.png)

![5-amino-3-(4-methoxyphenyl)-4,8-dimethyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5352038.png)
![4-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5352044.png)

![2-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5352057.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5352058.png)
![4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5352062.png)
![3,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5352080.png)